

Unveiling the Anticholinergic Potential of 1-Methylazepan-4-ol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **1-Methylazepan-4-ol**

Cat. No.: **B101566**

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Introduction

Derivatives of **1-Methylazepan-4-ol** represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potent anticholinergic activity. These molecules act as antagonists at muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the functions of the parasympathetic nervous system. This technical guide provides a comprehensive overview of the biological activities of **1-Methylazepan-4-ol** derivatives, with a focus on their structure-activity relationships (SAR) as muscarinic receptor antagonists. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the cholinergic system.

Core Biological Activity: Muscarinic Receptor Antagonism

The primary pharmacological action of **1-Methylazepan-4-ol** derivatives, particularly the ester analogs, is the competitive blockade of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. The antagonistic activity of these

derivatives at mAChRs can lead to a variety of physiological effects, including relaxation of smooth muscle, reduction of glandular secretions, and effects on the central nervous system.

Structure-Activity Relationship (SAR) Insights

Systematic studies on analogs, such as tropinyl and piperidinyl esters, have provided valuable insights into the structural requirements for potent antimuscarinic activity, which can be extrapolated to the **1-methylazepan-4-ol** scaffold. Key determinants of activity include the nature of the ester side chain. For instance, esters derived from bulky, lipophilic acids like diphenylacetic acid tend to exhibit high affinity for muscarinic receptors.

Quantitative Analysis of Biological Activity

The biological efficacy of **1-Methylazepan-4-ol** derivatives is typically quantified through in vitro assays that measure their ability to inhibit the binding of a radiolabeled ligand to muscarinic receptors or to antagonize the functional response to a muscarinic agonist. While specific data for a comprehensive series of **1-Methylazepan-4-ol** derivatives is not extensively available in publicly accessible literature, the following table summarizes representative data for analogous muscarinic antagonists, providing a comparative context for their potential potency.

Compound Class	Receptor Subtype	Assay Type	Potency (IC50/Ki/pA2)	Reference
Piperidinyl Esters	M1	Radioligand Binding	27.3 nM (IC50)	[1]
Piperidinyl Esters	M2	Radioligand Binding	>100-fold selectivity vs M1	[1]
Piperidinyl Esters	M3	Radioligand Binding	48-fold selectivity vs M1	[1]
Piperidinyl Esters	M4	Radioligand Binding	74-fold selectivity vs M1	[1]
Piperidinyl Esters	M5	Radioligand Binding	19-fold selectivity vs M1	[1]
Tropinyl/Piperidinyl Esters	M2/M3	Functional Assay (Aorta)	pK _E C ₅₀ in the range of 8-9	[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of muscarinic receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor subtype.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound in displacing a specific radioligand from a muscarinic receptor subtype.

Materials:

- Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hm1, hm2, hm3, hm4, or hm5).
- Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
- Test compounds (**1-Methylazepan-4-ol** derivatives).
- Assay buffer (e.g., phosphate-buffered saline, PBS).
- Scintillation cocktail.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Thaw the cell membrane preparations on ice.
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its K_d, and the test compound at various concentrations.

- For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in each vial using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Functional Assay (Phosphatidylinositol Hydrolysis)

This assay measures the ability of a compound to antagonize the agonist-induced functional response of M1 or M3 receptors, which couple to the G_q signaling pathway.

Objective: To determine the potency of a test compound in inhibiting carbachol-stimulated phosphatidylinositol (PI) hydrolysis.

Materials:

- Cells expressing M1 or M3 muscarinic receptors.
- [³H]-myo-inositol.
- Agonist (e.g., carbachol).
- Test compounds.
- Lithium chloride (LiCl) solution.
- Dowex AG1-X8 resin.

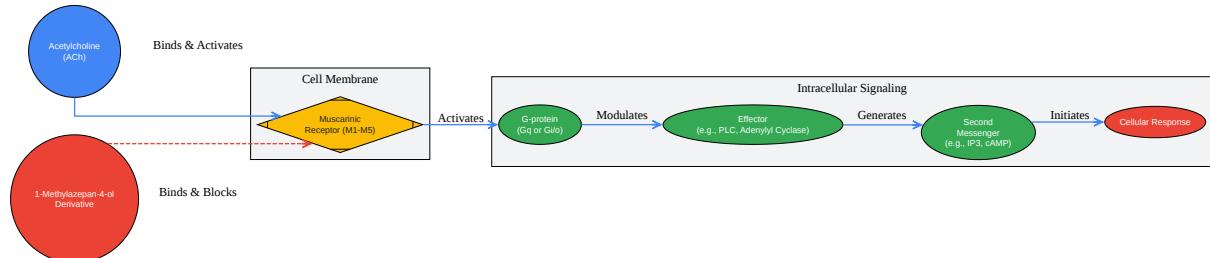
- Scintillation cocktail and counter.

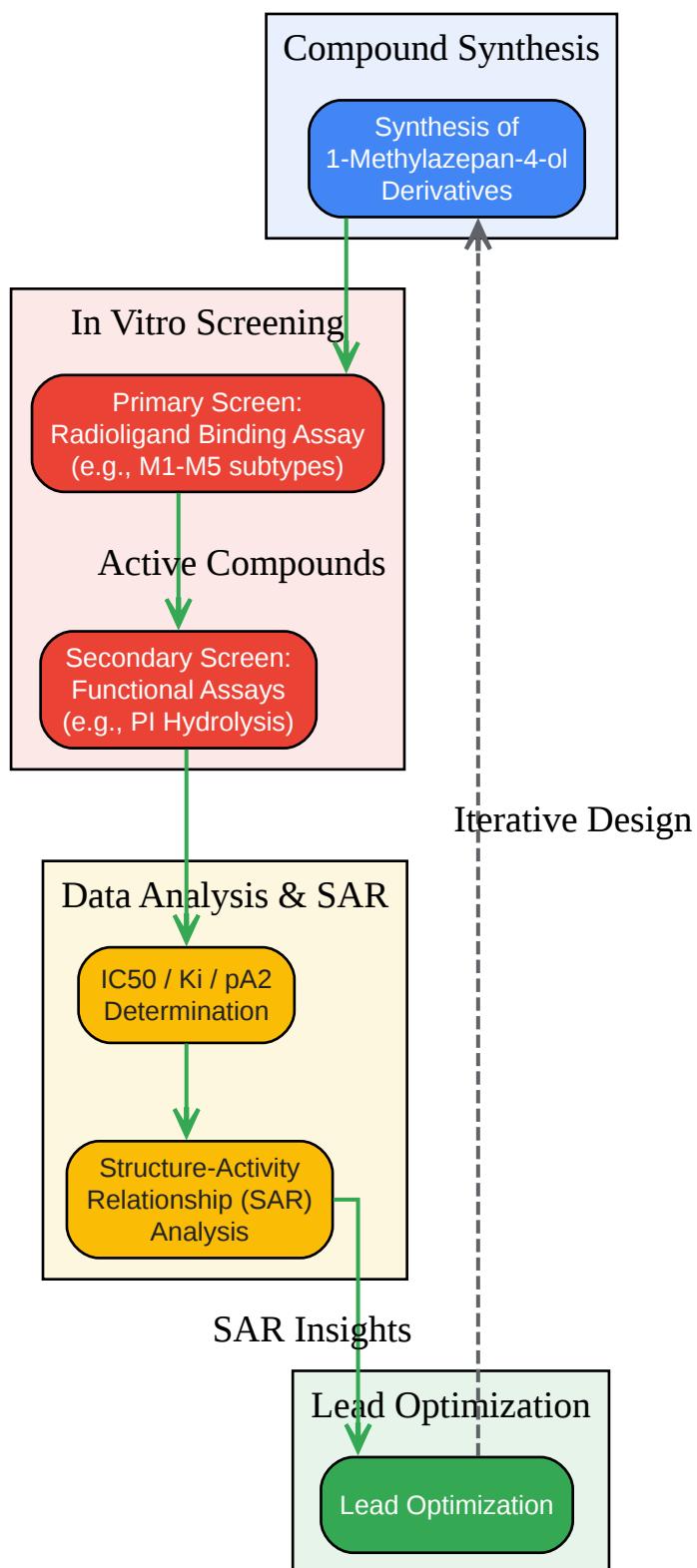
Procedure:

- Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
- Pre-incubate the cells with the test compound or vehicle for a specified time.
- Add LiCl solution to inhibit inositol monophosphatase.
- Stimulate the cells with a submaximal concentration of carbachol in the presence of the test compound.
- Terminate the reaction by adding a solution like ice-cold perchloric acid.
- Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
- Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
- Determine the concentration-response curve for the antagonist and calculate its pA₂ value or IC₅₀.

Visualizing Molecular Interactions and Workflows Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general mechanism of action for a **1-Methylazepan-4-ol** derivative acting as a muscarinic antagonist.





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References

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